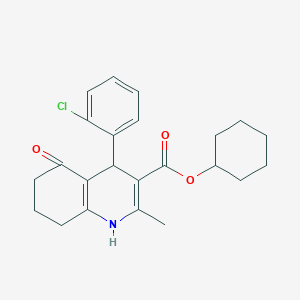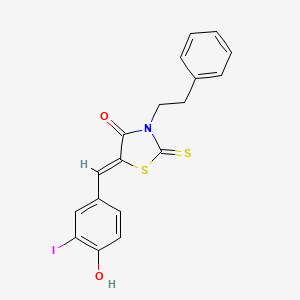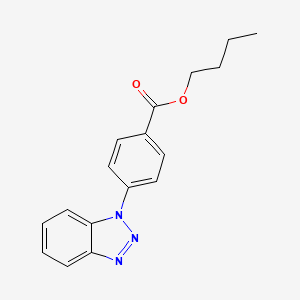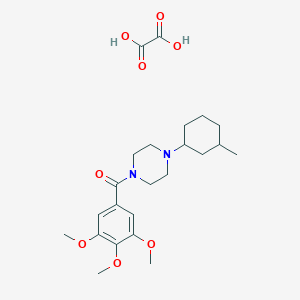![molecular formula C17H22N4O2 B5227280 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5227280.png)
2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, also known as EPM-102, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EPM-102 has been found to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In
Aplicaciones Científicas De Investigación
2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been studied in animal models for its potential use in treating Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in treating cancer.
Mecanismo De Acción
The exact mechanism of action of 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol is still being studied. It has been found to modulate several signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. This compound has also been found to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Its neuroprotective properties may be due to its ability to scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, improve cognitive function, and protect against neuronal damage. This compound has also been found to have anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol in lab experiments is its low toxicity. It has been found to be well-tolerated in animal studies. However, its solubility in aqueous solutions is limited, which may make it difficult to administer in certain experiments. Its mechanism of action is still being studied, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand its mechanism of action and its effects on neuronal function. This compound may also have potential as an anti-cancer agent. Future studies should focus on optimizing its synthesis method and improving its solubility in aqueous solutions.
Métodos De Síntesis
The synthesis of 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol involves several steps. The starting material is 2,6-dimethoxyphenol, which is reacted with ethyl bromide to form 2-ethoxy-6-methoxyphenol. This compound is then reacted with 4-(2-pyrimidinyl)-1-piperazine to form the desired product, this compound. The synthesis method has been optimized to improve the yield and purity of this compound.
Propiedades
IUPAC Name |
2-ethoxy-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-23-15-6-3-5-14(16(15)22)13-20-9-11-21(12-10-20)17-18-7-4-8-19-17/h3-8,22H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMMSEBRRQIHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B5227197.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5227203.png)
![2-(1,2-dihydro-5-acenaphthylenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5227205.png)
![4-oxo-4-[(4-{[(2-phenylethyl)amino]carbonyl}phenyl)amino]butanoic acid](/img/structure/B5227217.png)

![3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5227224.png)


![N-[2-(4-chlorophenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5227246.png)
![4-chloro-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5227254.png)


![N-[3-(methylthio)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227276.png)
![(3-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5227288.png)
